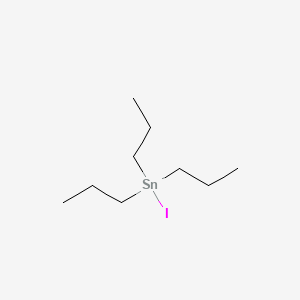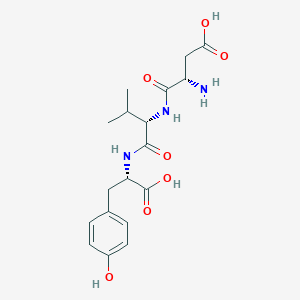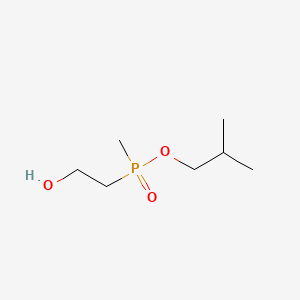
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt is a chemical compound with the molecular formula C15H30BF4P and a molecular weight of 328.18 . This compound is known for its unique structural features, which include a phosphonium ion paired with a tetrafluoroborate anion. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of DI-Tert-butyl-2-norbornylphosphonium hbf4 salt typically involves the reaction of tert-butylphosphine with 2-norbornyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the salt . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism by which DI-Tert-butyl-2-norbornylphosphonium hbf4 salt exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The phosphonium ion can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation of stable intermediates and transition states. The pathways involved often include the formation of phosphonium ylides, which are key intermediates in many organic reactions.
Comparación Con Compuestos Similares
DI-Tert-butyl-2-norbornylphosphonium hbf4 salt can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Another phosphonium salt with different substituents on the phosphonium ion.
Tetrabutylphosphonium chloride: A phosphonium salt with four butyl groups attached to the phosphonium ion.
Methyltriphenylphosphonium iodide: A phosphonium salt with a methyl group and three phenyl groups attached to the phosphonium ion.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and stability compared to other phosphonium salts.
Propiedades
Fórmula molecular |
C15H30BF4P |
|---|---|
Peso molecular |
328.18 g/mol |
Nombre IUPAC |
[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-ditert-butylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C15H29P.BF4/c1-14(2,3)16(15(4,5)6)13-10-11-7-8-12(13)9-11;2-1(3,4)5/h11-13H,7-10H2,1-6H3;/q;-1/p+1/t11-,12+,13?;/m1./s1 |
Clave InChI |
JXJPURSAFATJDT-YNTAJXHASA-O |
SMILES isomérico |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1C[C@@H]2CC[C@H]1C2)C(C)(C)C |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)[PH+](C1CC2CCC1C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



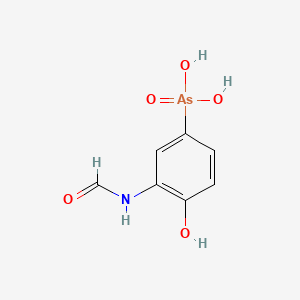
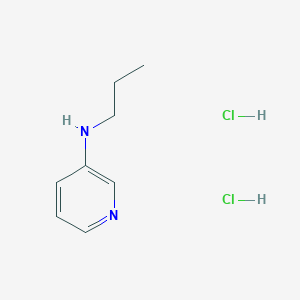


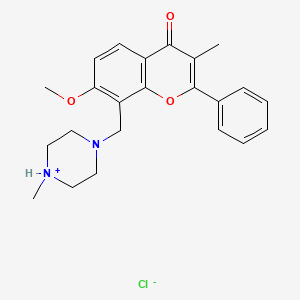

![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;morpholin-4-ium](/img/structure/B13765052.png)
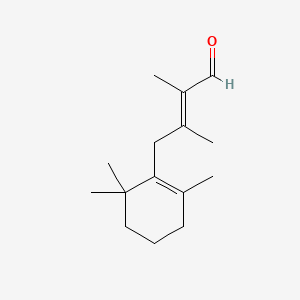
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13765056.png)
